Z-Val-ONp

Description

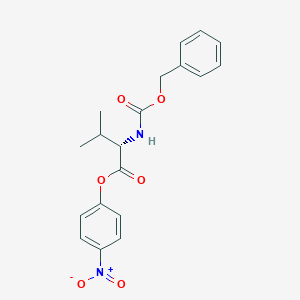

Z-Val-ONp (benzyloxycarbonyl-valine p-nitrophenyl ester) is a synthetic substrate widely used in enzymatic assays to study human leukocyte elastase (HLE) activity. Its chemical formula is C₁₉H₂₀N₂O₆, with a molecular weight of 372.38 g/mol (CAS: 10512-93-3). The compound is characterized by a benzyloxycarbonyl (Z) protecting group, a valine residue, and a p-nitrophenyl (ONp) ester leaving group. Upon enzymatic cleavage, the release of p-nitrophenol can be spectrophotometrically monitored at 405 nm, enabling real-time kinetic analysis of HLE activity .

This compound is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability. Its purity exceeds 98%, as confirmed by high-performance liquid chromatography (HPLC) and mass spectrometry . The compound is critical in research settings for drug discovery targeting inflammatory diseases, such as emphysema and cystic fibrosis, where HLE dysregulation is implicated .

Properties

IUPAC Name |

(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLFONBITBIYJPS-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30146960 | |

| Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10512-93-3 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-valine 4-nitrophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10512-93-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512933 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30146960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.939 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Val-ONp typically involves the following steps:

Protection of the Amino Group: The amino group of L-valine is protected using a benzyloxycarbonyl (Cbz) group. This is achieved by reacting L-valine with benzyloxycarbonyl chloride in the presence of a base such as triethylamine.

Formation of the Ester Bond: The protected L-valine is then reacted with 4-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the ester bond, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Z-Val-ONp can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-nitrophenol and N-((benzyloxy)carbonyl)-L-valine.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, water.

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Hydrolysis: 4-nitrophenol and N-((benzyloxy)carbonyl)-L-valine.

Reduction: 4-aminophenyl N-((benzyloxy)carbonyl)-L-valinate.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Z-Val-ONp has several scientific research applications, including:

Chemistry: It is used as a substrate in enzymatic assays to study the activity of esterases and proteases.

Biology: It serves as a model compound to investigate the mechanisms of enzyme-catalyzed reactions.

Medicine: It is explored for its potential use in drug delivery systems and as a prodrug.

Industry: It is utilized in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Z-Val-ONp involves its interaction with specific enzymes or molecular targets. For example, in enzymatic assays, the compound is hydrolyzed by esterases or proteases, leading to the release of 4-nitrophenol, which can be quantitatively measured. The molecular targets and pathways involved depend on the specific application and the enzyme or receptor being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Z-Val-ONp belongs to a class of carbobenzoxy-protected amino acid p-nitrophenyl esters. Below is a detailed comparison with three structurally analogous compounds:

Z-Leu-ONp (CAS: 1738-87-0)

- Structure : Features a leucine residue instead of valine.

- Molecular Formula : C₂₀H₂₂N₂O₆.

- Molecular Weight : 386.40 g/mol.

- Application: Targets leucine-specific proteases, such as leucine aminopeptidases, and is used in peptide synthesis.

- Solubility : Similar to this compound, requiring DMSO for dissolution.

- Key Difference : The branched side chain of leucine (isobutyl) vs. valine (isopropyl) alters substrate specificity toward enzymes .

Z-β-Ala-ONp (CAS: 3642-91-9)

- Structure: Contains β-alanine, a β-amino acid, instead of α-valine.

- Molecular Formula : C₁₇H₁₆N₂O₆.

- Molecular Weight : 344.32 g/mol.

- Application: Used in studies of non-ribosomal peptide synthetases or enzymes recognizing β-amino acids.

- Solubility: Requires polar aprotic solvents (e.g., DMF) due to the β-amino acid backbone.

- Key Difference : The β-carbon linkage in β-alanine disrupts typical α-protease recognition, limiting its utility for HLE assays .

Z-Lys-ONp Hydrochloride (CAS: 64092-48-4)

- Structure: Incorporates a lysine residue with a cationic ε-amino group.

- Molecular Formula : C₂₂H₂₆N₃O₆Cl.

- Molecular Weight : 488.92 g/mol.

- Application : Substrate for trypsin-like serine proteases or kallikreins due to lysine's positively charged side chain.

- Solubility : Hydrophilic nature necessitates aqueous buffers (pH >7) for dissolution.

- Key Difference : The lysine residue directs specificity toward arginine/lysine-cleaving enzymes, unlike valine’s preference for elastase .

Functional Comparison and Research Findings

Enzyme Specificity and Kinetic Parameters

- This compound : Demonstrates high specificity for HLE, with a reported Km of 0.5–1.0 mM and kcat/Km of 1.2 × 10⁴ M⁻¹s⁻¹ in kinetic assays .

- Z-Leu-ONp: Shows affinity for leucine aminopeptidases (Km ~2.0 mM) but negligible activity with HLE .

- Z-Lys-ONp Hydrochloride : Preferred by trypsin (Km ~0.3 mM), highlighting the impact of residue charge on enzyme-substrate interactions .

Stability and Handling

- All compounds require -20°C storage to prevent ester hydrolysis. This compound and Z-Leu-ONp are stable in DMSO for ≤1 month at -20°C, whereas Z-Lys-ONp Hydrochloride degrades faster in aqueous solutions due to hygroscopicity .

Purity and Commercial Availability

- This compound is available at >98% purity, with stringent QC protocols (HPLC, NMR). Similar grades are reported for Z-Leu-ONp (>95%) and Z-β-Ala-ONp (>90%), though supplier variability exists .

Data Table: Comparative Overview

| Compound | CAS | Molecular Formula | MW (g/mol) | Target Enzyme | Solubility | Storage | Purity |

|---|---|---|---|---|---|---|---|

| This compound | 10512-93-3 | C₁₉H₂₀N₂O₆ | 372.38 | Human leukocyte elastase | DMSO | -20°C | >98% |

| Z-Leu-ONp | 1738-87-0 | C₂₀H₂₂N₂O₆ | 386.40 | Leucine aminopeptidase | DMSO | -20°C | >95% |

| Z-β-Ala-ONp | 3642-91-9 | C₁₇H₁₆N₂O₆ | 344.32 | β-peptide synthases | DMF/DMSO | -20°C | >90% |

| Z-Lys-ONp HCl | 64092-48-4 | C₂₂H₂₆N₃O₆Cl | 488.92 | Trypsin-like proteases | Aqueous buffers | -20°C (dry) | >95% |

Biological Activity

Z-Val-ONp, or 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate , is a protected amino acid that plays a significant role in biochemical research, particularly in the context of enzyme assays and peptide synthesis. This article explores its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

This compound consists of three main components:

- Benzyloxycarbonyl group (Z) : Protects the amino group, allowing for selective coupling with other amino acids.

- 4-Nitrophenyl ester (ONp) : Functions as a leaving group during peptide bond formation.

- L-Valinate structure : Serves as the core amino acid component.

The compound is synthesized through a multi-step process that involves the protection of the amino group and the introduction of the nitrophenyl ester moiety. This synthesis is crucial for its application in enzymatic assays and peptide synthesis.

This compound does not exhibit inherent biological activity; instead, its significance arises from its interactions with enzymes. It acts primarily as a substrate for various enzymes, including:

- Esterases : Hydrolyze the ONp group, releasing 4-nitrophenol, which can be quantitatively measured.

- Proteases : Facilitate peptide bond formation and cleavage.

The hydrolysis reaction can be represented as follows:

This reaction allows researchers to study enzyme kinetics and specificity by measuring the rate of 4-nitrophenol release.

Applications in Research

This compound is employed in various research domains due to its versatile properties:

1. Enzymatic Assays

This compound is widely used as a substrate in enzymatic assays to investigate:

- Enzyme kinetics : By measuring the rate of hydrolysis, researchers can derive kinetic parameters such as (Michaelis constant) and (maximum velocity).

| Enzyme Type | Kinetic Parameters | Reference |

|---|---|---|

| Esterase | , | |

| Protease | , |

2. Peptide Synthesis

In peptide synthesis, this compound serves as a building block that can be selectively coupled with other amino acids:

- The protection of the amino group allows for sequential addition of amino acids.

- After synthesis, this compound can be cleaved under mild acidic conditions to yield functional peptides.

Case Studies

Several studies have highlighted the utility of this compound in enzyme-catalyzed reactions:

Study 1: Kinetic Analysis of Esterases

A study investigated the hydrolysis of this compound by various esterases. The results demonstrated that different esterases exhibited distinct kinetic profiles when interacting with this compound, providing insights into substrate specificity and enzyme efficiency .

Study 2: Peptide Synthesis Optimization

Research focused on optimizing peptide synthesis using this compound showed that varying reaction conditions significantly impacted yield and purity. The study concluded that careful control of pH and temperature during coupling reactions enhanced overall efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.